

# Linalyl Isobutyrate: A Toxicological Profile for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Linalyl isobutyrate*

Cat. No.: *B1199181*

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## An In-depth Technical Guide

### Introduction

**Linalyl isobutyrate** (CAS No. 78-35-3) is a naturally occurring monoterpenoid ester found in various essential oils and is widely used as a fragrance ingredient in cosmetics and domestic products. As with any chemical compound intended for use in consumer products or as a potential component in drug development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data for **linalyl isobutyrate**, with a focus on quantitative data, experimental methodologies, and relevant metabolic pathways. This document is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

## Toxicological Data Summary

The toxicological database for **linalyl isobutyrate** includes assessments of acute and repeated-dose oral toxicity, dermal toxicity, skin sensitization, and genotoxicity. Much of the safety assessment relies on data from the compound itself, as well as read-across data from its hydrolysis products, linalool and isobutyric acid, and structurally related esters like linalyl acetate.

## Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **linalyl isobutyrate** and its relevant analogues.

Table 1: Acute and Repeated-Dose Toxicity

Endpoint	Species	Route	Dosing	Result	Reference
Acute Oral LD50	Rat	Gavage	Single dose	> 36,300 mg/kg bw	<a href="#">[1]</a> <a href="#">[2]</a>
Acute Oral LD50	Mouse	Gavage	Single dose	15,100 mg/kg bw	<a href="#">[1]</a>
Acute Dermal LD50	Rabbit	Dermal	Single dose	> 5,000 mg/kg bw	<a href="#">[1]</a> <a href="#">[2]</a>
Repeated-Dose Oral Toxicity (17-18 weeks)	Rat (Osborne-Mendel)	Diet	0, 50, 120, or 500 mg/kg bw/day	NOAEL: 500 mg/kg bw/day	<a href="#">[3]</a>
Repeated-Dose Oral Toxicity (12 weeks)	Rat	Diet	27.5 mg/kg bw/day (in a mixture)	No significant adverse effects	<a href="#">[3]</a>
Repeated-Dose Dermal Toxicity (91 days, read-across from linalool)	Rat (Sprague-Dawley)	Dermal	Up to 1000 mg/kg bw/day	NOAEL (local effects): 250 mg/kg bw/day	<a href="#">[3]</a>

Table 2: Skin Irritation and Sensitization

Endpoint	Species	Method	Concentration	Result	Reference
Skin Irritation	Rabbit	-	5% in diethyl phthalate	Slightly irritating	[3]
Skin Irritation	Human	Patch test	Up to 32%	No irritation	[3]
Skin Sensitization	Guinea Pig	-	8%	No reactions observed	[3]
Skin Sensitization	Human	Patch test	8% in petrolatum	No effects observed	[3]

Table 3: Genotoxicity

Assay	System	Metabolic Activation	Result	Reference
Unscheduled DNA Synthesis (UDS)	Primary rat hepatocytes	Without	Negative	[3]
Genotoxicity (read-across from linalyl acetate)	-	-	Not considered genotoxic	[4]

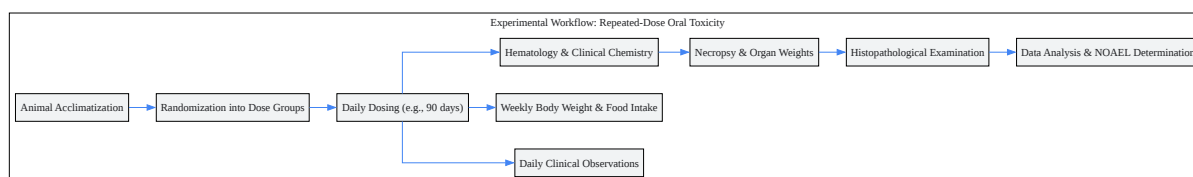
## Experimental Protocols

Detailed experimental protocols for the studies on **linalyl isobutyrate** are not always publicly available. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the probable experimental designs for key toxicological endpoints.

## Repeated-Dose Oral Toxicity Study (based on OECD TG 408)

A 90-day (or longer) repeated-dose oral toxicity study in rodents is a cornerstone for evaluating the potential adverse effects of a substance following prolonged exposure.

- **Test System:** Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females in each group (e.g., 10 per sex per group).
- **Dose Administration:** **Linalyl isobutyrate** would be administered daily, seven days a week, for at least 90 days. The primary route of administration for the cited studies was dietary admixture. The concentration in the feed is calculated to achieve the desired daily dose in mg/kg of body weight.
- **Dose Groups:** At least three dose levels (low, mid, and high) and a concurrent control group receiving the vehicle (in this case, the standard diet) are used.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.



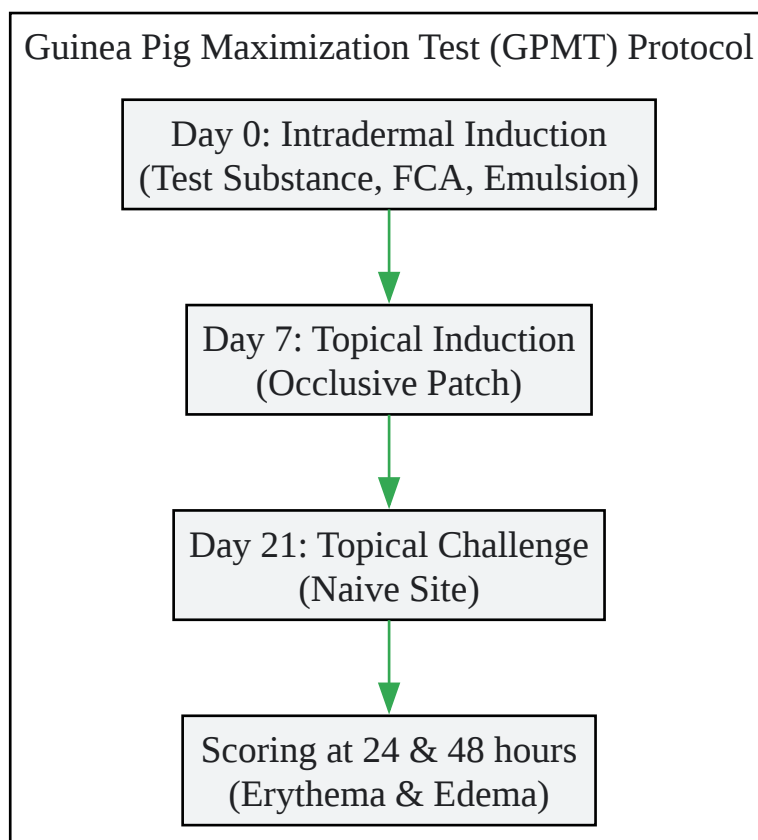
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Caption: Workflow for a repeated-dose oral toxicity study.

## Skin Sensitization: Guinea Pig Maximization Test (GPMT) (based on OECD TG 406)

The GPMT is a widely used in vivo method to assess the potential of a substance to cause skin sensitization.

- Test System: Young, healthy albino guinea pigs (e.g., Hartley strain) are used.
- Induction Phase:
  - Intradermal Induction: On day 0, three pairs of intradermal injections are made in the shoulder region. These include the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.
  - Topical Induction: On day 7, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.
- Challenge Phase: On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.
- Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.



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Caption: Protocol for the Guinea Pig Maximization Test.

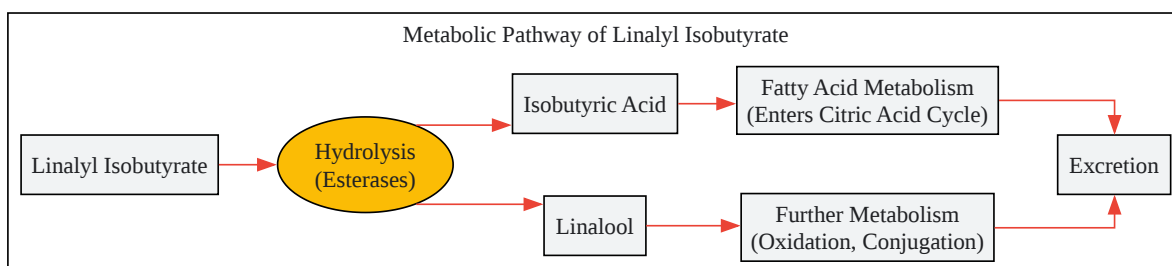
## Signaling and Metabolic Pathways

**Linalyl isobutyrate**, being an ester, is expected to undergo hydrolysis in the body, catalyzed by esterases, primarily in the liver and other tissues. This metabolic breakdown is a key consideration in its toxicological assessment, as the toxicity of the parent compound is often related to its metabolites.

The hydrolysis of **linalyl isobutyrate** yields linalool and isobutyric acid.

- Linalool: This tertiary alcohol can undergo further metabolism through oxidation, hydroxylation, and conjugation pathways, leading to various metabolites that are eventually excreted.

- **Isobutyric Acid:** This short-chain fatty acid is a natural product of amino acid metabolism and can be further metabolized through the fatty acid oxidation pathway to enter the citric acid cycle.



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Caption: Metabolic fate of **linalyl isobutyrate**.

## Conclusion

Based on the available toxicological data, **linalyl isobutyrate** exhibits low acute and repeated-dose oral and dermal toxicity. It is not considered to be a skin sensitizer and shows no evidence of genotoxicity in the assays conducted. The rapid hydrolysis to its well-characterized metabolites, linalool and isobutyric acid, is a key factor in its safety profile. The No-Observed-Adverse-Effect Level (NOAEL) from a sub-chronic oral toxicity study in rats was determined to be 500 mg/kg bw/day. This comprehensive toxicological profile, supported by data on its metabolites, provides a strong basis for the safety assessment of **linalyl isobutyrate** in its current applications and for consideration in future product development. For any novel applications, particularly in drug development, further targeted toxicological and pharmacokinetic studies may be warranted to fully characterize its behavior in biological systems.

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